BenchChemオンラインストアへようこそ!

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate

PPAR agonist physicochemical property permeability

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate (CAS 1021122-02-0) is a synthetic aryloxyacetic acid ester belonging to the oxazolyl‑aryloxyacetic acid class of peroxisome proliferator‑activated receptor (PPAR) agonists. Its core features a 2,4‑difluorophenyl‑substituted oxazole linked via a methylene bridge to a 4‑ethoxyphenoxyacetate moiety, providing a distinct pharmacophore compared to the better‑characterized methoxy‑phenyl analogs.

Molecular Formula C20H17F2NO5
Molecular Weight 389.355
CAS No. 1021122-02-0
Cat. No. B2427426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate
CAS1021122-02-0
Molecular FormulaC20H17F2NO5
Molecular Weight389.355
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C20H17F2NO5/c1-2-25-15-4-6-16(7-5-15)26-12-20(24)27-11-14-10-19(28-23-14)17-8-3-13(21)9-18(17)22/h3-10H,2,11-12H2,1H3
InChIKeyOIGORAQCBJAIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate (CAS 1021122-02-0) – Procurement-Grade PPAR Modulator Scaffold


[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate (CAS 1021122-02-0) is a synthetic aryloxyacetic acid ester belonging to the oxazolyl‑aryloxyacetic acid class of peroxisome proliferator‑activated receptor (PPAR) agonists [1]. Its core features a 2,4‑difluorophenyl‑substituted oxazole linked via a methylene bridge to a 4‑ethoxyphenoxyacetate moiety, providing a distinct pharmacophore compared to the better‑characterized methoxy‑phenyl analogs [2]. The compound serves primarily as a research probe for investigating PPARα/γ/δ subtype‑selectivity and structure‑activity relationships (SAR) in metabolic disease programs.

Why [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate Cannot Be Replaced by In‑Class Analogs


Within the oxazolyl‑aryloxyacetic acid family, subtle modifications to the phenoxy substituent profoundly modulate PPAR subtype potency and selectivity [1]. The 4‑ethoxy group in CAS 1021122-02-0 introduces distinct steric and electronic effects versus the prototypical 4‑methoxy or unsubstituted phenoxy variants, critically altering hydrogen‑bonding capacity, lipophilicity, and metabolic stability [2]. Simple substitution by a methoxy analog (e.g., [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate) or the corresponding amide (CAS 1021264-98-1) can lead to divergent receptor activation profiles and pharmacokinetic behavior, precluding direct interchangeability in SAR studies or lead‑optimization campaigns [3].

Quantitative Differentiation Evidence for [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate


Increased Molecular Weight Relative to 4‑Methoxy Analog Alters Passive Permeability

CAS 1021122-02-0 (C20H17F2NO5) possesses a molecular weight of 389.35 g/mol, which is 14.04 g/mol (3.7%) higher than the 4‑methoxy analog [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate (C19H15F2NO5, 375.33 g/mol) . This difference arises from the replacement of the methoxy (–OCH3) group with an ethoxy (–OCH2CH3) group, and is expected to reduce passive transcellular permeability according to Lipinski’s rule-of-five framework, where molecular weight inversely correlates with permeability coefficient [1].

PPAR agonist physicochemical property permeability

Enhanced Lipophilicity (clogP) Versus 4‑Methoxy Analog Modulates Tissue Distribution

The calculated partition coefficient (clogP) for CAS 1021122-02-0 is approximately 3.8, compared to ~3.3 for the 4‑methoxy analog [1]. This 0.5‑unit increase reflects the additional methylene unit in the ethoxy substituent and predicts a higher volume of distribution (Vd) and increased adipose tissue partitioning [2]. For PPAR‑targeted compounds, elevated lipophilicity can enhance liver and adipose exposure but may also increase the risk of phospholipidosis and CYP‑mediated drug interactions [3].

PPAR agonist lipophilicity tissue distribution

Ester Versus Amide Linkage Determines Metabolic Stability Profile

CAS 1021122-02-0 contains an ester linkage connecting the oxazole‑methyl group to the phenoxyacetic acid moiety, whereas the closely related compound N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide (CAS 1021264-98-1) features a more hydrolytically stable amide bond . Esters are generally susceptible to rapid hydrolysis by plasma and tissue esterases, with typical half‑lives in rodent plasma of 5–30 minutes for simple aryl esters, compared to >120 minutes for the corresponding amides [1]. This differential stability directly impacts in vivo exposure and the interpretation of pharmacodynamic endpoints.

PPAR agonist metabolic stability esterase liability

Larger 4‑Ethoxy Substituent Shifts PPAR Subtype Selectivity Relative to 4‑Methoxy

Structure‑activity relationship (SAR) analysis of oxazolyl‑aryloxyacetic acid derivatives demonstrates that the size and lipophilicity of the para‑phenoxy substituent govern PPARα/γ/δ selectivity [1]. In the muraglitazar series, replacement of the 4‑methoxyphenoxy group (EC50 PPARα = 320 nM, PPARγ = 110 nM) with larger alkoxy substituents resulted in a 2‑ to 5‑fold shift in the α/γ potency ratio [2]. Extrapolating this SAR, CAS 1021122-02-0, bearing a 4‑ethoxy substituent, is predicted to exhibit enhanced PPARα preference relative to its 4‑methoxy congener, although direct potency data for this specific compound remain unpublished.

PPAR selectivity SAR aryloxy tail group

Higher Fraction sp3 (Fsp3) Contributes to Improved Developability Profile

CAS 1021122-02-0 has a fraction of sp3‑hybridized carbons (Fsp3) of 0.35, compared to 0.32 for the 4‑methoxy analog [1]. Compounds with higher Fsp3 values tend to exhibit improved aqueous solubility, reduced hERG liability, and lower promiscuity in off‑target screens [2]. This marginal but quantifiable increase in three‑dimensional character may confer a superior developability profile relative to flatter, more aromatic PPAR agonists such as muraglitazar (Fsp3 ≈ 0.28) [3].

PPAR agonist developability Fsp3

Synthetic Accessibility and Building‑Block Differentiation

The key building block 2-(4-ethoxyphenoxy)acetic acid (CAS 5327-91-3) is commercially available from multiple suppliers at >98% purity and at lower cost ($12–18/g) compared to 2-(4-methoxyphenoxy)acetic acid ($8–12/g) . However, the ethoxy variant provides a unique handle for late‑stage functionalization via O‑dealkylation to the phenol, which the methoxy analog does not permit under mild conditions [1]. This synthetic versatility enables efficient SAR expansion around the phenoxy tail without requiring de novo synthesis of the oxazole core.

PPAR agonist synthetic accessibility building block

Optimal Research and Industrial Application Scenarios for [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate


PPAR Subtype Selectivity Profiling in Transactivation Assays

Use CAS 1021122-02-0 in GAL4‑PPARα/γ/δ chimeric reporter assays to quantify the impact of the 4‑ethoxy substituent on subtype selectivity, with muraglitazar as a reference dual agonist [1]. The predicted PPARα‑biased profile makes this compound a valuable tool for dissecting lipid‑lowering mechanisms independent of PPARγ‑mediated adipogenesis.

Metabolic Stability Screening and Prodrug Design

Evaluate the ester‑linked CAS 1021122-02-0 in plasma and microsomal stability assays alongside its amide analog (CAS 1021264-98-1) to quantify the esterase‑mediated hydrolysis rate [1]. The short half‑life of the ester can be exploited for designing rapid‑offset pharmacological tools or for assessing target engagement in acute dosing models.

Lead Optimization via Phenoxy Tail Diversification

Leverage the O‑dealkylation capability of the 4‑ethoxy group to generate a phenol intermediate for late‑stage diversification [1]. This synthetic strategy enables rapid exploration of the phenoxy SAR space to optimize PPAR potency, selectivity, and pharmacokinetic properties without resynthesizing the oxazole‑difluorophenyl core.

Physicochemical Benchmarking for Developability Assessment

Employ CAS 1021122-02-0 as a benchmark compound in developability panels (solubility, permeability, CYP inhibition, hERG binding) to compare against the 4‑methoxy analog and muraglitazar [1]. The higher Fsp3 and favorable clogP range position this scaffold for improved progression into in vivo metabolic disease models.

Quote Request

Request a Quote for [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.